molecular formula C25H22N2O3S B334704 methyl 4,5-dimethyl-2-[2-(3-methylphenyl)quinoline-4-amido]thiophene-3-carboxylate

methyl 4,5-dimethyl-2-[2-(3-methylphenyl)quinoline-4-amido]thiophene-3-carboxylate

Cat. No.: B334704
M. Wt: 430.5 g/mol
InChI Key: PPEKXIDXCGVOQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 4,5-dimethyl-2-[2-(3-methylphenyl)quinoline-4-amido]thiophene-3-carboxylate is a complex organic compound with a unique structure that combines a thiophene ring, a quinoline moiety, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethyl-2-[2-(3-methylphenyl)quinoline-4-amido]thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

methyl 4,5-dimethyl-2-[2-(3-methylphenyl)quinoline-4-amido]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.

Scientific Research Applications

methyl 4,5-dimethyl-2-[2-(3-methylphenyl)quinoline-4-amido]thiophene-3-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: It can be investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of methyl 4,5-dimethyl-2-[2-(3-methylphenyl)quinoline-4-amido]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 4,5-dimethyl-2-[2-(3-methylphenyl)quinoline-4-amido]thiophene-3-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C25H22N2O3S

Molecular Weight

430.5 g/mol

IUPAC Name

methyl 4,5-dimethyl-2-[[2-(3-methylphenyl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C25H22N2O3S/c1-14-8-7-9-17(12-14)21-13-19(18-10-5-6-11-20(18)26-21)23(28)27-24-22(25(29)30-4)15(2)16(3)31-24/h5-13H,1-4H3,(H,27,28)

InChI Key

PPEKXIDXCGVOQD-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=C(S4)C)C)C(=O)OC

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=C(S4)C)C)C(=O)OC

Origin of Product

United States

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